1-Amino-3-(dimethylamino)propan-2-ol chemical properties
1-Amino-3-(dimethylamino)propan-2-ol chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-Amino-3-(dimethylamino)propan-2-ol
Introduction
1-Amino-3-(dimethylamino)propan-2-ol (CAS No: 50411-39-7) is a diamino alcohol characterized by the presence of a primary amine, a tertiary amine, and a secondary hydroxyl group within its structure. This unique combination of functional groups makes it a versatile building block and intermediate in various fields of chemical synthesis. With a molecular formula of C₅H₁₄N₂O and a molecular weight of 118.18 g/mol , this compound serves as a valuable precursor in the development of pharmaceuticals and specialized polymers.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characteristics, reactivity, and applications, tailored for professionals in research and drug development.
Physicochemical Properties
The physical and chemical properties of 1-Amino-3-(dimethylamino)propan-2-ol are fundamental to its handling, application, and role in chemical reactions. These properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 1-amino-3-(dimethylamino)propan-2-ol | [2] |
| CAS Number | 50411-39-7 | |
| Molecular Formula | C₅H₁₄N₂O | [1][2] |
| Molecular Weight | 118.18 g/mol | [1][2] |
| Appearance | Liquid | [2] |
| Storage Temperature | 4 °C | [2] |
| SMILES | CN(C)CC(CN)O | [2] |
| InChI Key | QIDAFVGPTLOALB-UHFFFAOYSA-N | [2] |
Synthesis and Reaction Mechanisms
The synthesis of 1-Amino-3-(dimethylamino)propan-2-ol and related structures typically involves nucleophilic ring-opening of an epoxide. A common and efficient pathway starts from epichlorohydrin, a readily available bifunctional electrophile.
Conceptual Synthesis Workflow
The synthesis is generally a two-step process. First, dimethylamine acts as a nucleophile, opening the epoxide ring of epichlorohydrin to form an intermediate, 1-chloro-3-(dimethylamino)propan-2-ol. This intermediate then reacts with a second amine—in this case, ammonia or an ammonia equivalent—to displace the chloride and form the final product. This sequential amination strategy allows for the controlled introduction of two different amino groups onto the propan-2-ol backbone.
Caption: Synthesis workflow for 1-Amino-3-(dimethylamino)propan-2-ol.
Exemplary Synthesis Protocol
This protocol is adapted from established methods for the synthesis of similar diamino propanols.[3] The causality behind the experimental choices lies in controlling the sequential reactions and ensuring product purity.
Objective: To synthesize 1-Amino-3-(dimethylamino)propan-2-ol from epichlorohydrin.
Materials:
-
Epichlorohydrin (0.2 mole)
-
Methanol (100 mL)
-
40% aqueous Dimethylamine solution (0.2 mole)
-
25% (w/w) Ammonium hydroxide solution (excess, e.g., 1.0 mole)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Methodology:
-
Step 1: Formation of the Chlorinated Intermediate.
-
Rationale: This step introduces the dimethylamino group. The reaction is performed at low temperature (5 °C) to control the exothermicity of the epoxide ring-opening and to minimize side reactions.
-
Procedure: A solution of epichlorohydrin (0.2 mole) in methanol (100 mL) is prepared in a round-bottom flask and cooled to 5 °C in an ice bath with continuous stirring.[3]
-
A 40% aqueous solution of dimethylamine (0.2 mole) is added dropwise to the cooled epichlorohydrin solution.[3]
-
The reaction mixture is stirred in the ice bath for two hours to ensure complete formation of the 1-chloro-3-(dimethylamino)propan-2-ol intermediate.[3]
-
-
Step 2: Introduction of the Primary Amino Group.
-
Rationale: The second step involves a nucleophilic substitution where ammonia displaces the chloride ion. A large excess of ammonium hydroxide is used to favor the formation of the primary amine and minimize the formation of secondary or tertiary amine byproducts from the reaction of the product with the starting chloro-intermediate.
-
Procedure: A chilled solution of 25% ammonium hydroxide (1.0 mole) is poured into the reaction mixture from Step 1.[4]
-
Stirring is continued in the ice bath for one hour, after which the ice bath is removed, and the mixture is stirred overnight at room temperature to allow the substitution reaction to proceed to completion.[3][4]
-
-
Step 3: Isolation and Purification.
-
Rationale: The final product is isolated by removing the volatile solvents and any unreacted starting materials under reduced pressure.
-
Procedure: The solvents (methanol and water) and excess ammonia/dimethylamine are removed from the reaction mixture using a rotary evaporator.
-
The resulting crude oil can be further purified by vacuum distillation to yield pure 1-Amino-3-(dimethylamino)propan-2-ol. A similar structure, 1-amino-3-diethylamino-propan-2-ol, is distilled at 84-90° C at 500-600 mT.[4]
-
Spectroscopic and Analytical Characterization
Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized compound. Based on its functional groups, the following spectral characteristics are expected.
| Analytical Technique | Expected Observations |
| FTIR Spectroscopy | Broad O-H stretch (~3200-3500 cm⁻¹), N-H stretch for primary amine (two peaks, ~3300-3400 cm⁻¹), C-H stretch (~2800-3000 cm⁻¹), N-H bend (~1600 cm⁻¹), C-N stretch (~1000-1200 cm⁻¹).[5][6] |
| ¹H NMR Spectroscopy | Singlet for N(CH₃)₂ protons, multiplets for CH₂ and CH protons of the propane backbone, broad, exchangeable signals for OH and NH₂ protons. |
| ¹³C NMR Spectroscopy | Signal for N(CH₃)₂ carbons, and distinct signals for the three carbons of the propan-2-ol backbone (C-N, C-O, C-N). |
| Mass Spectrometry (EI) | Molecular ion peak [M]⁺ at m/z = 118. Characteristic fragmentation patterns from alpha-cleavage adjacent to the nitrogen and oxygen atoms. A prominent peak is expected at m/z 58 due to the [CH₂=N(CH₃)₂]⁺ fragment. |
Reactivity and Applications
The trifunctional nature of 1-Amino-3-(dimethylamino)propan-2-ol dictates its chemical reactivity and broad utility.
Chemical Reactivity
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Primary Amine (-NH₂): Can undergo reactions typical of primary amines, such as acylation, alkylation, and Schiff base formation.
-
Tertiary Amine (-N(CH₃)₂): Acts as a base or nucleophile. It can be quaternized with alkyl halides.
-
Secondary Alcohol (-OH): Can be oxidized, esterified, or etherified. Its presence allows the molecule to be incorporated into polymer chains, such as polyurethanes, by reacting with isocyanates.[7]
Applications in Research and Industry
-
Pharmaceutical Synthesis: This compound is a valuable building block for creating more complex molecules with potential therapeutic activity. Its structural motifs are found in various bioactive compounds, and it serves as a key intermediate in the synthesis of drugs, particularly those targeting neurological disorders.[8]
-
Polymer Chemistry: Due to its reactive hydroxyl group, it can be used as a reactive catalyst in the production of polyurethane foams.[9] It can be incorporated into the polymer backbone, which can reduce the volatility and odor of the final product.[9] It is particularly effective in formulations for automotive interiors like seats and headrests.[9]
-
Acid Gas Removal: Tertiary amines are widely used in industrial processes to remove acidic gases like CO₂ and H₂S from gaseous effluents.[10] The 1,3-diamino-2-propanol family of compounds is explored for this purpose, suggesting a potential application for this molecule in gas sweetening processes.[10]
Safety and Handling
Proper handling of 1-Amino-3-(dimethylamino)propan-2-ol is essential due to its potential hazards. Information from safety data sheets (SDS) for this and structurally similar compounds provides the basis for safe laboratory practices.
| Safety Aspect | Guideline | Source |
| Hazard Statements | H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. | |
| Signal Word | Danger | |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | [11][12] |
| Handling | Use only in a well-ventilated area or under a chemical fume hood.[11] Keep away from heat, sparks, and open flames.[11] All equipment must be grounded to prevent static discharge.[13] | |
| Storage | Store locked up in a dry, cool, and well-ventilated place.[11][13] Keep the container tightly closed.[13] Some related compounds are air-sensitive and should be stored under an inert gas.[13] | |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11] |
Conclusion
1-Amino-3-(dimethylamino)propan-2-ol is a chemically versatile molecule with significant potential in both academic research and industrial applications. Its unique arrangement of a primary amine, a tertiary amine, and a secondary alcohol allows for a wide range of chemical transformations, making it an important intermediate in the synthesis of pharmaceuticals and a functional component in polymer chemistry. A thorough understanding of its physicochemical properties, synthesis, and reactivity, combined with strict adherence to safety protocols, is crucial for its effective and safe utilization.
References
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Wikipedia. Dimethylaminoisopropanol. [Link]
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National Center for Biotechnology Information. 3-(Dimethylamino)-1-propanol. PubChem Compound Database. [Link]
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American Elements. 1-amino-3-(dimethylamino)propan-2-ol. [Link]
- Google Patents.
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National Institute of Standards and Technology. 2-Propanol, 1-(dimethylamino)-. NIST Chemistry WebBook. [Link]
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PrepChem.com. Synthesis of 1-dimethylamino-3-methylamino-2-propanol hydrochloride. [Link]
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Doc Brown's Chemistry. Infrared spectrum of propan-2-amine. [Link]
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Doc Brown's Chemistry. Infrared spectrum of propan-2-ol. [Link]
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